molecular formula C53H90N2NaO11P B13715588 sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate

Cat. No.: B13715588
M. Wt: 985.3 g/mol
InChI Key: UYZIRCCEAAXCQR-YTAWWZAZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate” is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate” likely involves multiple steps, including esterification, amidation, and phosphorylation reactions. The specific reaction conditions would depend on the desired purity and yield of the final product. Common reagents might include octadec-9-enoic acid, cyclohexanecarbonyl chloride, and sodium phosphate.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate” can undergo various chemical reactions, including:

    Oxidation: The double bonds in the octadec-9-enoyl groups can be oxidized to form epoxides or diols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, it might be studied for its potential interactions with biological membranes or proteins due to its amphiphilic nature.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industry, it might be used in the formulation of specialty chemicals, surfactants, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phospholipids or amphiphilic molecules with comparable structures.

Uniqueness

The uniqueness of “sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate” lies in its specific combination of functional groups and stereochemistry, which could confer unique physical, chemical, or biological properties.

Properties

Molecular Formula

C53H90N2NaO11P

Molecular Weight

985.3 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate

InChI

InChI=1S/C53H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h17-20,39-40,46-48H,3-16,21-38,41-45H2,1-2H3,(H,54,60)(H,61,62);/q;+1/p-1/b19-17-,20-18-;/t46?,47?,48-;/m1./s1

InChI Key

UYZIRCCEAAXCQR-YTAWWZAZSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.